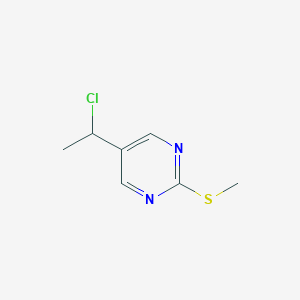
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of pyrimidine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. This enzyme is responsible for the production of thymidine, which is an essential component of DNA. By inhibiting this enzyme, this compound prevents the synthesis of DNA, which leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce DNA damage, which leads to the activation of the p53 tumor suppressor protein. This protein plays a critical role in regulating cell growth and preventing the formation of tumors. In addition, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine in lab experiments is its ability to exhibit cytotoxic activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine. One potential direction is the development of novel analogs that exhibit improved potency and selectivity for cancer cells. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs or immunotherapies. In addition, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity to normal cells.
Conclusion
In conclusion, this compound is a promising compound for cancer treatment that exhibits cytotoxic activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of novel cancer therapies.
Méthodes De Synthèse
The synthesis of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the reaction between 2-mercapto-5-methylpyrimidine and 1-chloroethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Propriétés
Numéro CAS |
120717-48-8 |
|---|---|
Formule moléculaire |
C7H9ClN2S |
Poids moléculaire |
188.68 g/mol |
Nom IUPAC |
5-(1-chloroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
Clé InChI |
GIOPPYDXCDNLKH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
SMILES canonique |
CC(C1=CN=C(N=C1)SC)Cl |
Synonymes |
Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



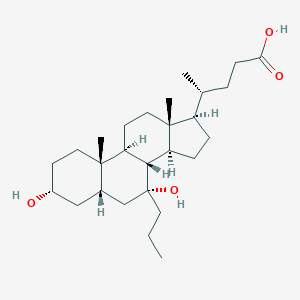
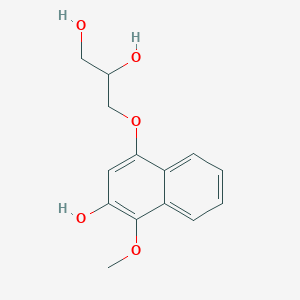

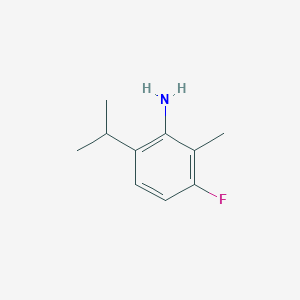
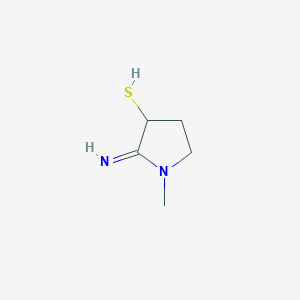
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

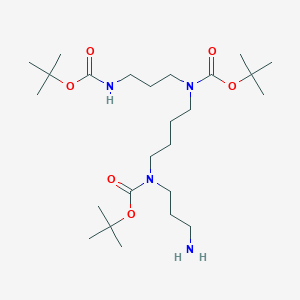
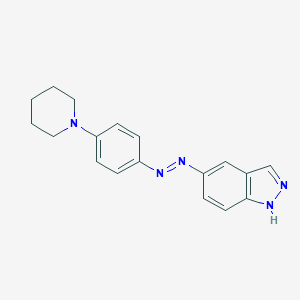
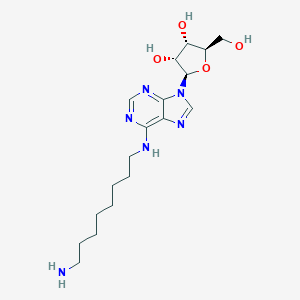
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
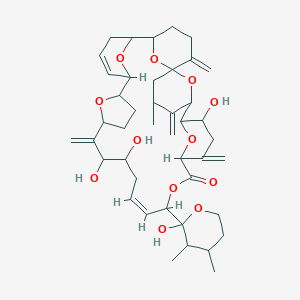
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)